2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
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Description
“2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose” is a chemical compound . It is also known by other synonyms such as “2-acetamido-2,4-dideoxy-4-fluoro-3-o-beta-d-galactopyranosyl-d-glucopyranose” and "2-adfgg" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . In one method, two non-natural fluorinated 2-N-acetamidosugar nucleotides, uridine 5′-diphosphate (UDP) 2-acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose (UDP-4-FGlcNAc) and its galacto isomer (UDP-4-FGalNAc), were enzymatically constructed by treating chemically synthesized fluorinated 2-N-acetamidosugar 1-phosphates as the donor with UDP 2-acetamido-2-deoxy-α-D-glucopyranose pyrophosphorylase in the presence of uridine 5′-triphosphate (UTP) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques . The HOMO (Highest Occupied Molecular Orbital) energy is -9.85 ± 0.55 eV, and the LUMO (Lowest Unoccupied Molecular Orbital) energy is 0.30 ± eV .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be influenced by various factors . For instance, it has been used in the enzymatic construction of non-natural fluorinated 2-N-acetamidosugar nucleotides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .Future Directions
properties
IUPAC Name |
N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECDNZXSKDDKEU-ZBELOFFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)F)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151247 |
Source
|
Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |
CAS RN |
115973-73-4 |
Source
|
Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115973734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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